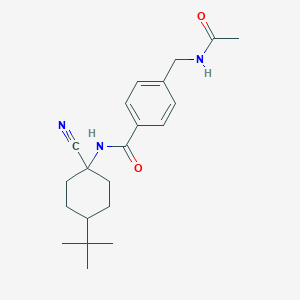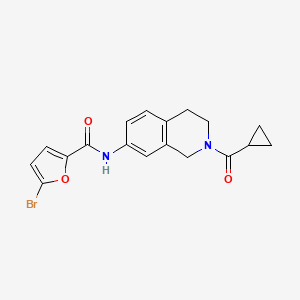
5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide" is a complex organic compound with potential pharmacological interest. Its structure suggests a multifaceted approach to synthesis and a broad spectrum of chemical and physical properties, warranting detailed scientific exploration.
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds involves multi-step reactions, including cycloadditions, and Povarov reactions, as seen in the synthesis of perhydrofuro[3,2-c]-, perhydropyrano[3,2-c]-, and 4-ethoxy-2-(5-R-furan-2-yl)tetrahydroquinolines (Zubkov et al., 2010). Such methodologies could be adapted for the synthesis of the target compound, emphasizing the role of bromo and furan substitutions in facilitating cycloaddition and ring closure reactions.
Applications De Recherche Scientifique
Rh(III)-Catalyzed C-H Activation/Cycloaddition
This research by Cui, Zhang, and Wu (2013) in "Chemical Science" discusses an innovative Rh(III)-catalyzed C-H activation/cycloaddition process involving benzamides and methylenecyclopropanes. This method facilitates the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. The significance lies in its simplicity, high efficiency, and the potential to convert products into other biologically interesting heterocycles (Sunliang Cui, Yan Zhang, Qifan Wu, 2013).
Synthesis of 5-Acylisothiazoles from Furans
In a study by Guillard et al. (2001) published in the "Journal of The Chemical Society-Perkin Transactions 1," the synthesis of 5-acylisothiazoles from furans is detailed. This involves the use of premixed ethyl carbamate, thionyl chloride, and pyridine, leading to the regiospecific conversion of substituted furans into 5-acylisothiazoles. This process is noteworthy for its speed and yield under vigorous conditions (J. Guillard, C. Lamazzi, O. Meth–Cohn, C. Rees, A. White, David J. Williams, 2001).
Synthesis of Tetrahydroisoquinolinones
Kandinska, Kozekov, and Palamareva (2006) in "Molecules" explore the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, producing mixtures of tetrahydroisoquinolinones with potential pharmacological interest (M. Kandinska, I. Kozekov, M. Palamareva, 2006).
Synthesis of Cycloproparenes via Aromatization
Müller and Schaller's (1989) study in "Helvetica Chimica Acta" describes the synthesis of cycloproparenes, including 2,7-diphenyl-substituted derivatives, through aromatization using low-valent titanium. This process offers insight into the creation of complex chemical structures, potentially useful in various pharmaceutical applications (P. Müller, J. Schaller, 1989).
Bioreductively Activated Pro-Drug Systems
A study by Berry et al. (1997) in "Journal of The Chemical Society-Perkin Transactions 1" examines 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system. This involves synthesizing 5-substituted isoquinolin-1-ones and investigating their potential applications as pro-drugs for therapeutic drugs in hypoxic solid tumors (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).
Propriétés
IUPAC Name |
5-bromo-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-16-6-5-15(24-16)17(22)20-14-4-3-11-7-8-21(10-13(11)9-14)18(23)12-1-2-12/h3-6,9,12H,1-2,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRGELVOBUXWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)
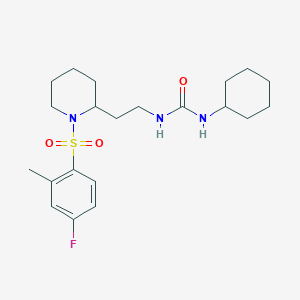

![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)
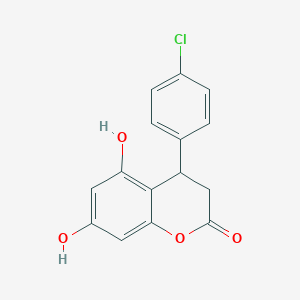
![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)
![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)
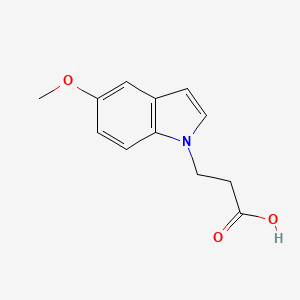
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
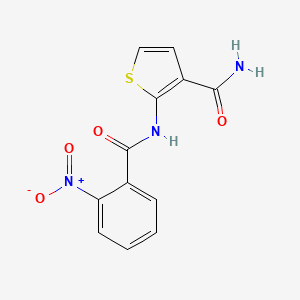
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)
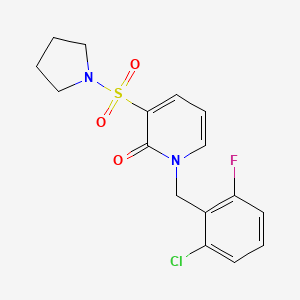
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)
